molecular formula C32H33N3O4 B1258646 (E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide

(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide

Cat. No.: B1258646
M. Wt: 523.6 g/mol
InChI Key: NXIUUPIVEHYUQL-XDUCCUOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide is a cyclopeptide alkaloid isolated from the bark of Discaria americana. It is one of the two new cyclopeptides discovered along with discarene C. The structure of discarene D was determined using spectroscopic methods, mainly nuclear magnetic resonance spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of discarene D involves the isolation of the compound from the bark of Discaria americana. The process includes extraction and purification steps, typically involving solvent extraction followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of discarene D. The compound is primarily obtained through natural extraction from Discaria americana. Further research and development are needed to establish efficient industrial production methods.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, hydrogenated forms of discar

Properties

Molecular Formula

C32H33N3O4

Molecular Weight

523.6 g/mol

IUPAC Name

(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide

InChI

InChI=1S/C32H33N3O4/c1-22(2)13-18-28(36)35-29-30(25-11-7-4-8-12-25)39-26-16-14-23(15-17-26)19-20-33-31(37)27(34-32(29)38)21-24-9-5-3-6-10-24/h3-20,22,27,29-30H,21H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/b18-13+,20-19+/t27-,29+,30-/m0/s1

InChI Key

NXIUUPIVEHYUQL-XDUCCUOHSA-N

Isomeric SMILES

CC(C)/C=C/C(=O)N[C@@H]1[C@@H](OC2=CC=C(C=C2)/C=C/NC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)C=CC(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4

Synonyms

discarene D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide
Reactant of Route 2
(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide
Reactant of Route 3
(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide
Reactant of Route 4
(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide
Reactant of Route 6
(E)-N-[(3S,4R,7S,10E)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-4-methylpent-2-enamide

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